molecular formula C12H24BrNO3 B13294249 tert-Butyl N-[3-bromo-2-methyl-2-(propan-2-yloxy)propyl]carbamate

tert-Butyl N-[3-bromo-2-methyl-2-(propan-2-yloxy)propyl]carbamate

Cat. No.: B13294249
M. Wt: 310.23 g/mol
InChI Key: YHWWPVHAJJCYKN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₂₂BrNO₃ (approximated based on structural analogs) Structure: The compound features a tert-butyl carbamate group attached to a propyl chain substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a propan-2-yloxy group at the 2-position. This structure combines steric hindrance (from the tert-butyl and branched ether groups) with a reactive bromine atom, making it a versatile intermediate in organic synthesis. The tert-butyl group acts as a protective moiety for amines, while the bromine enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C12H24BrNO3

Molecular Weight

310.23 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-methyl-2-propan-2-yloxypropyl)carbamate

InChI

InChI=1S/C12H24BrNO3/c1-9(2)16-12(6,7-13)8-14-10(15)17-11(3,4)5/h9H,7-8H2,1-6H3,(H,14,15)

InChI Key

YHWWPVHAJJCYKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(CNC(=O)OC(C)(C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-bromo-2-methyl-2-(propan-2-yloxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated precursor. One common method involves the use of tert-butyl carbamate and 3-bromo-2-methyl-2-(propan-2-yloxy)propane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-bromo-2-methyl-2-(propan-2-yloxy)propyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical choices.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amines.

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[3-bromo-2-methyl-2-(propan-2-yloxy)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of N-Boc-protected amines and other carbamate derivatives .

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism and toxicity of carbamate-based drugs.

Medicine

In medicine, derivatives of this compound may have potential as pharmaceutical intermediates. The carbamate group is a common motif in drug design due to its stability and ability to form hydrogen bonds.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. It may also find applications in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-bromo-2-methyl-2-(propan-2-yloxy)propyl]carbamate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis or other transformations. These reactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Bromoalkyl Carbamates

Compounds with bromine substituents on alkyl chains are critical for introducing reactive sites. Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
tert-Butyl N-(3-bromopropyl)carbamate C₈H₁₆BrNO₂ Linear 3-bromoalkyl chain 238.12 Simpler structure; lacks steric hindrance
tert-Butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)methoxy]propyl}carbamate C₁₇H₃₂BrNO₃ 3-bromo, 2-methyl, cyclohexylmethoxy 378.3 Bulky substituent; enhanced lipophilicity
tert-Butyl (5-bromopentyl)carbamate C₁₀H₂₀BrNO₂ 5-bromoalkyl chain 262.18 Longer chain; flexibility in synthesis

Key Differences :

  • Steric Effects : The target compound’s 2-methyl and 2-(propan-2-yloxy) groups introduce significant steric hindrance compared to linear analogs like tert-butyl N-(3-bromopropyl)carbamate .
  • Reactivity : Bromine position influences reaction pathways. For example, terminal bromine in linear analogs facilitates SN2 reactions, while the target’s internal bromine may favor elimination or require specialized conditions .

Carbamates with Aromatic or Heterocyclic Moieties

Compounds like tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate (C₁₈H₁₉ClN₂O₅) incorporate aromatic systems, enabling π-π stacking and biological activity. This compound exhibits anti-malarial and anticancer properties due to its naphthoquinone moiety, unlike the target compound, which is primarily a synthetic intermediate .

Physical and Chemical Properties

Property Target Compound tert-Butyl N-(3-bromopropyl)carbamate tert-Butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate
Molecular Weight ~308.22 238.12 378.8
Solubility Likely low in water Moderate in polar aprotic solvents Low due to aromaticity
Stability Stable under inert conditions Sensitive to light and moisture Stable in crystalline form

Notes: The target’s branched ether group reduces crystallinity compared to linear analogs, complicating purification .

Crystallography and Structural Insights

  • Hydrogen Bonding: Analogs like the naphthoquinone derivative form N–H···O and C–H···O hydrogen bonds, creating dimeric or chain structures (e.g., R₂²(10) motifs) .
  • Crystal Packing : The target compound’s bulky substituents likely disrupt tight packing, reducing melting points compared to rigid aromatic analogs .

Biological Activity

tert-Butyl N-[3-bromo-2-methyl-2-(propan-2-yloxy)propyl]carbamate is a compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group, a bromine atom, and a carbamate functional group. Its molecular formula is C12H24BrNO3C_{12}H_{24}BrNO_3, with a molecular weight of 310.23 g/mol. This compound has potential applications in organic synthesis and medicinal chemistry, although specific biological activity data is limited.

The synthesis of this compound typically involves several chemical reactions that incorporate the bromine atom and the tert-butyl group into the carbamate structure. The presence of these functional groups may influence its reactivity and interactions with biological systems.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
tert-butyl N-[3-bromo-2-methyl-2-(ethoxy)propyl]carbamateC12H24BrNO3C_{12}H_{24}BrNO_3Contains an ethoxy group instead of propoxy
tert-butyl N-[3-bromo-2-methyl-2-(oxetan-3-yloxy)propyl]carbamateC12H24BrNO3C_{12}H_{24}BrNO_3Features an oxetane ring which may affect reactivity
tert-butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamateC12H24INO3C_{12}H_{24}INO_3Iodine replaces bromine, altering reactivity patterns

Enzymatic Interactions

Carbamates, including this compound, are known to interact with various enzymes within biological systems. These interactions can manifest as substrates or inhibitors, influencing metabolic pathways and enzyme activities. The bromine atom in this compound may facilitate nucleophilic attack mechanisms, potentially modulating enzyme functions.

Case Studies and Research Findings

While specific studies on this particular compound are sparse, research on structurally similar compounds provides insights into potential biological activities:

  • Inhibition of Enzymes : Similar carbamates have been shown to act as inhibitors for enzymes such as acetylcholinesterase and β-secretase, which are key targets in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated significant inhibition of Aβ aggregation in vitro, suggesting potential neuroprotective effects against amyloid toxicity .
  • Cell Viability Studies : In vitro studies on related compounds have indicated that they can enhance cell viability in the presence of toxic agents (e.g., Aβ peptides). For example, one study reported that a carbamate derivative improved astrocyte survival when co-treated with Aβ peptides, indicating protective properties against neurotoxicity .

Potential Applications

Given its structural features, this compound could be explored for various applications:

  • Neuroprotective Agents : Investigating its ability to inhibit amyloid aggregation and protect neuronal cells could position it as a candidate for developing treatments for Alzheimer's disease.
  • Synthetic Intermediates : Its unique structure may allow it to serve as an intermediate in synthesizing other biologically active compounds.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReference
Carbamate ProtectionK₂CO₃, CH₃CN, 60°C60-75%
BrominationNBS, DCM, 0°C → RT45-65%

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (P95 mask) is advised if aerosolization occurs .
  • Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent degradation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require lower temperatures to avoid side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd for coupling steps) improve regioselectivity in brominated intermediates .
  • In Situ Monitoring : TLC or HPLC to track reaction progress and terminate before byproduct formation .

Note : Contradictions in yield data (e.g., 45–75% across studies) may arise from differences in starting material purity or reaction scaling. Systematic DOE (Design of Experiments) is recommended .

Advanced: How can crystallographic data contradictions be resolved during structural validation?

Answer:

  • Software Tools : Use SHELX (SHELXL for refinement, SHELXS for structure solution) to validate hydrogen bonding and torsional angles. SIR97 is effective for direct-method phasing .
  • Validation Metrics : Cross-check R-factors (<5%), electron density maps (residual density <0.3 eÅ⁻³), and ADP (atomic displacement parameter) consistency .
  • Case Study : For tert-butyl carbamate derivatives, hydrogen-bonded dimers (e.g., N–H···O interactions) require careful refinement to avoid overfitting .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.2 ppm for C(CH₃)₃) and carbamate (δ ~155 ppm for C=O) groups .
  • X-Ray Crystallography : Resolves stereochemistry (e.g., bromine position) and confirms spatial arrangement of bulky substituents .
  • Mass Spectrometry : HRMS (ESI+) to validate molecular ion peaks (e.g., [M+Na]⁺) .

Advanced: What methodological challenges arise in studying its biological activity?

Answer:

  • Target Selectivity : The compound’s bromine and tert-butyl groups may non-specifically interact with off-target proteins. Use competitive binding assays (SPR or ITC) to quantify affinity .
  • Metabolic Stability : Evaluate in vitro liver microsome assays to assess carbamate hydrolysis rates. Co-administration with esterase inhibitors (e.g., PMSF) can stabilize the prodrug .
  • Data Interpretation : Conflicting activity results (e.g., IC₅₀ variability) may stem from assay conditions (pH, temperature). Normalize data against positive controls (e.g., sitagliptin for DPP-IV inhibition) .

Advanced: How to address discrepancies in reported bioactivity data?

Answer:

  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and use standardized protocols (e.g., MTT for cytotoxicity) .
  • Structural Analog Comparison : Compare with derivatives (e.g., tert-butyl N-(3-(4-fluorophenyl)propyl)carbamate) to identify SAR trends .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and identify critical residues in target enzymes (e.g., DPP-IV) .

Basic: What are the ecological disposal considerations for this compound?

Answer:

  • Waste Classification : Classify as "halogenated organic waste" due to bromine content.
  • Disposal Methods : Incineration in EPA-approved facilities (≥1200°C) to prevent dioxin formation. Avoid aqueous disposal to protect aquatic ecosystems .

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